
Fasoracetam
Descripción general
Descripción
Fasoracetam is a compound that features a pyrrolidine ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fasoracetam typically involves the construction of the pyrrolidine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
Fasoracetam undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Therapeutic Applications
Fasoracetam is being explored for several therapeutic applications:
Attention Deficit Hyperactivity Disorder (ADHD)
This compound has garnered attention for its potential in treating ADHD. Preliminary studies indicate that it may alleviate symptoms of inattention and hyperactivity by modulating neurotransmitter systems involved in ADHD pathology. A notable study conducted on adolescents demonstrated improvements in ADHD symptoms following a short-term treatment regimen with this compound .
Cognitive Impairments
The compound is also being investigated for its efficacy in treating cognitive impairments associated with neurodevelopmental disorders such as autism and neurodegenerative diseases like Alzheimer's disease. Its ability to enhance cholinergic activity and stabilize glutamate levels positions it as a candidate for mitigating cognitive decline .
DiGeorge Syndrome
This compound is under development for the treatment of DiGeorge syndrome, a genetic disorder that can result in developmental delays and cognitive impairments. Ongoing clinical trials aim to assess its safety and efficacy for this indication .
ADHD Treatment Study
A recent open-label study involving adolescents with ADHD evaluated the safety and pharmacokinetics of this compound. The findings suggested that participants experienced significant reductions in ADHD symptoms over a five-week period, indicating promise for further investigation into its therapeutic potential .
Cognitive Function Improvement
Research has shown that this compound can improve certain aspects of cognitive function in rodent models. These studies highlight its potential utility in enhancing memory and learning capabilities, which could translate into clinical applications for humans suffering from cognitive deficits .
Summary of Findings
Mecanismo De Acción
The mechanism of action of Fasoracetam involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione: Another compound with a pyrrolidine ring, known for its biological activities.
Piperidine derivatives: Compounds with a piperidine ring, widely used in medicinal chemistry.
Uniqueness
Fasoracetam is unique due to its specific structure, which combines the features of both pyrrolidine and piperidine rings.
Actividad Biológica
Fasoracetam (NFC-1) is a synthetic compound that primarily acts as a metabotropic glutamate receptor (mGluR) activator. It has garnered attention for its potential therapeutic applications, particularly in the treatment of attention-deficit hyperactivity disorder (ADHD) and cognitive impairments. This article delves into the biological activity of this compound, examining its pharmacological properties, clinical studies, and potential mechanisms of action.
This compound's biological activity is attributed to its interaction with various neurotransmitter systems:
- Metabotropic Glutamate Receptors : this compound activates mGluRs, which are involved in modulating synaptic transmission and plasticity. This action may help restore normal glutamatergic activity in individuals with ADHD who have genetic mutations affecting glutamate signaling .
- GABA Receptors : It has been suggested that this compound may upregulate GABAB receptors and influence GABAergic signaling, contributing to its anxiolytic effects .
- Acetylcholine Release : The compound stimulates the release of acetylcholine from central cholinergic neurons, which is crucial for cognitive functions such as learning and memory .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Bioavailability : The compound has a bioavailability ranging from 79% to 97% following oral administration .
- Half-Life : The elimination half-life of this compound is approximately 4 to 6.5 hours .
- Excretion : It is predominantly excreted unchanged in urine, indicating minimal metabolic alteration before elimination .
Clinical Studies
Several clinical studies have explored the efficacy and safety of this compound, particularly in populations with ADHD:
Study Overview
A notable study involved adolescents aged 12–17 with ADHD and specific genetic mutations related to mGluR signaling. This 5-week, open-label trial assessed the pharmacokinetics and therapeutic effects of this compound at doses ranging from 50 mg to 800 mg per day.
Parameter | Baseline (Week 1) | Week 5 (Post-Treatment) | Statistical Significance |
---|---|---|---|
CGI-I Score | 3.79 | 2.33 | P < 0.001 |
CGI-S Score | 4.83 | 3.86 | P < 0.001 |
Parental Vanderbilt Scores | - | Significant Improvement | P < 0.035 |
The results indicated significant improvements in both Clinical Global Impressions (CGI) scores and parental assessments, suggesting that this compound may effectively alleviate ADHD symptoms in genetically predisposed individuals .
Case Studies
Additional case studies have highlighted the use of this compound in conjunction with other substances, such as phenibut. One case reported mixed toxicity from the combination of these two compounds, emphasizing the need for caution when using this compound alongside other psychoactive substances .
Summary of Findings
This compound exhibits promising biological activity through its modulation of glutamatergic and GABAergic systems. Its pharmacokinetic profile supports its potential as a therapeutic agent for ADHD and possibly other cognitive disorders. The existing clinical data suggest that it can lead to significant improvements in ADHD symptoms, particularly in patients with specific genetic markers.
Future Directions
Further research is warranted to explore the long-term effects of this compound and its efficacy across diverse populations. Investigating its potential applications in other neuropsychiatric conditions could expand its therapeutic use.
Propiedades
IUPAC Name |
5-(piperidine-1-carbonyl)pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWRRBABHQUJMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861204 | |
Record name | 5-(Piperidine-1-carbonyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59388-44-2 | |
Record name | Piperidine, 1-((5-oxo-2-pyrrolidinyl)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059388442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.